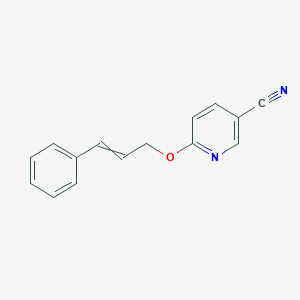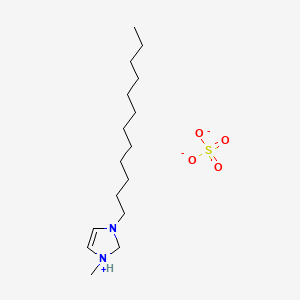
3-Dodecyl-1-methyl-1,2-dihydroimidazol-1-ium;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dodecyl-1-methyl-1,2-dihydroimidazol-1-ium sulfate is an ionic liquid with a unique structure that combines a long alkyl chain with an imidazolium core. This compound is known for its excellent thermal stability, low volatility, and ability to dissolve a wide range of substances, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-1-methyl-1,2-dihydroimidazol-1-ium sulfate typically involves the alkylation of 1-methylimidazole with dodecyl bromide, followed by anion exchange with sulfate. The reaction is carried out under controlled conditions to ensure high yield and purity.
-
Alkylation Reaction
Reactants: 1-methylimidazole and dodecyl bromide.
Conditions: The reaction is typically conducted in an organic solvent such as acetonitrile or methanol, under reflux conditions.
Product: 1-dodecyl-3-methylimidazolium bromide.
-
Anion Exchange
Reactants: 1-dodecyl-3-methylimidazolium bromide and sodium sulfate.
Conditions: The reaction is carried out in water or an aqueous solution, followed by purification steps to isolate the desired product.
Product: 3-Dodecyl-1-methyl-1,2-dihydroimidazol-1-ium sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
3-Dodecyl-1-methyl-1,2-dihydroimidazol-1-ium sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolium salts.
Wissenschaftliche Forschungsanwendungen
3-Dodecyl-1-methyl-1,2-dihydroimidazol-1-ium sulfate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to solubilize various pharmaceutical compounds.
Industry: Utilized in the production of nanomaterials, as a surfactant in emulsions, and in electrochemical applications such as batteries and capacitors.
Wirkmechanismus
The mechanism by which 3-Dodecyl-1-methyl-1,2-dihydroimidazol-1-ium sulfate exerts its effects is primarily through its ionic nature and ability to interact with various molecular targets. The long alkyl chain provides hydrophobic interactions, while the imidazolium core can engage in electrostatic interactions with charged species. This dual functionality allows it to stabilize and solubilize a wide range of compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Dodecyl-3-methylimidazolium bromide
- 1-Dodecyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]amide
- 3-Dodecyl-1-methyl-1H-imidazol-3-ium hydrogensulfate
Uniqueness
3-Dodecyl-1-methyl-1,2-dihydroimidazol-1-ium sulfate stands out due to its sulfate anion, which imparts unique solubility and stability properties compared to other similar compounds. Its ability to function in a wide range of chemical environments makes it particularly valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
C16H33N2O4S- |
|---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium;sulfate |
InChI |
InChI=1S/C16H32N2.H2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;1-5(2,3)4/h14-15H,3-13,16H2,1-2H3;(H2,1,2,3,4)/p-1 |
InChI-Schlüssel |
DHGRQWQXYRLION-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCN1C[NH+](C=C1)C.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11823889.png)

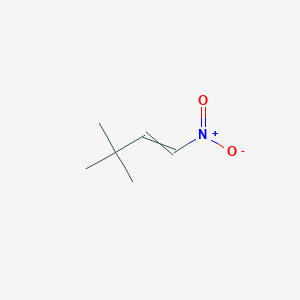
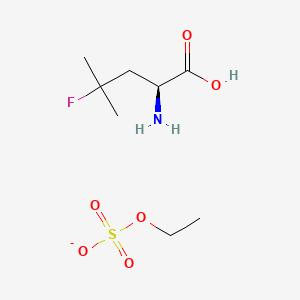

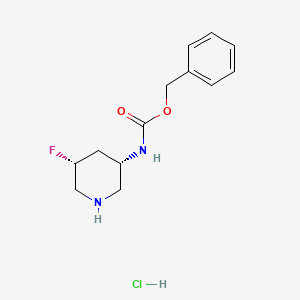
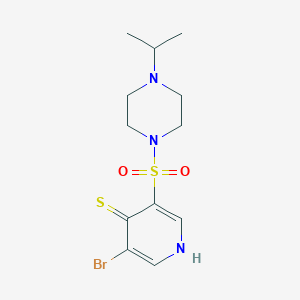
![Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene](/img/structure/B11823919.png)

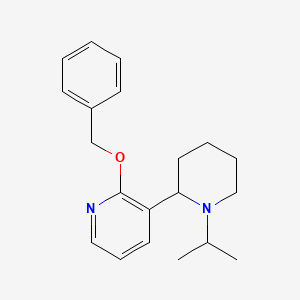
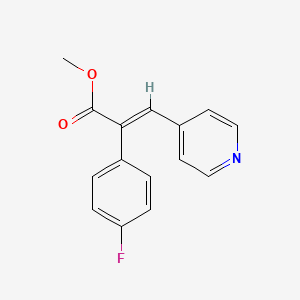

![1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B11823959.png)
